Bis(p-tolyl)phosphine oxide

Overview

Description

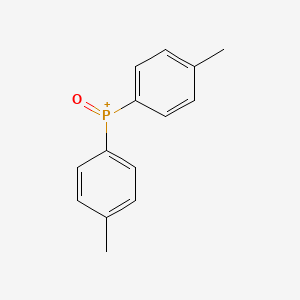

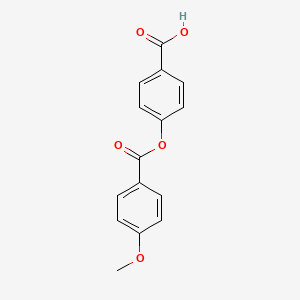

Bis(p-tolyl)phosphine oxide is a useful research compound. Its molecular formula is C14H14OP+ and its molecular weight is 229.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nanoparticle Solubility Enhancement :Bis(p-tolyl)phosphine oxide derivatives have been utilized in improving the solubility of nanoparticles. A phosphine oxide polymer, developed using bis(dichlorophosphino)ethane and poly(ethylene glycol), facilitated the transfer of various nanoparticles from organic solvents to water while retaining their physical properties and reactivities (Kim et al., 2005).

Flame Retardancy in Polymers :The compound has been incorporated into polymers to enhance flame retardancy. For example, poly(ethylene terephthalate) copolymer containing triaryl phosphine oxide showed improved flame-retarding behavior, high glass transition temperatures, and improved thermal stability (Wang, Wang, & Yan, 2000).

Catalysis :this compound derivatives have been used in catalytic processes. For instance, a palladium compound containing this compound showed efficiency as a catalyst for amination of aryl halides and Stille cross-coupling reactions (Ghorbani‐Choghamarani et al., 2016).

Synthesis of Functional Phosphines :The synthesis of various functional phosphines oxides, including bis(hydroxymethyl)phosphorylated compounds, has been facilitated by the use of this compound analogs. These compounds are important in the synthesis of analogs of glyphosate and bisphosphonic acids (Cristau, Brahic, & Pirat, 2001).

Improving Polymer Properties :The incorporation of this compound in polymers, such as poly(arylene ether)s, has led to improved properties like thermal stability, modulus, and char yield, suggesting enhanced fire resistance in these materials (Riley et al., 1997).

Synthesis of Flame Retardant Agents :this compound has been used in the synthesis of novel phosphorus-containing flame retardant agents. These agents show potential for enhancing the flame-retardant properties of materials (Peng, 2006).

Mechanism of Action

Target of Action

Bis(p-tolyl)phosphine oxide is an organic chemical synthesis intermediate . The primary targets of this compound are the organic compounds that it interacts with during synthesis .

Mode of Action

The mode of action of this compound involves its interaction with these organic compounds. It acts as a catalyst, ligand, or reducing agent in various organic reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can participate in a variety of reactions, each with its own unique pathway .

Pharmacokinetics

Its solubility and stability under various conditions are important for its effectiveness in synthesis . It is slightly soluble in water .

Result of Action

The molecular and cellular effects of this compound’s action are the successful synthesis of the desired organic compounds . Its role as an intermediate helps drive the reaction towards the desired end product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of other chemicals, temperature, and pH can also affect its reactivity and effectiveness in synthesis .

Properties

IUPAC Name |

bis(4-methylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538152 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-61-2 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(p-tolyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(p-tolyl)phosphine oxide in ceramic 3D printing?

A1: While the provided research articles [, ] do not directly explore the use of this compound in 3D printing, they provide valuable insights into its potential applications in material science. One of the articles mentions a related compound, (2,4,6-trimethylbenzoyl)this compound (TMO), being successfully employed as a photoinitiator in the 3D printing of high solid Al2O3 ceramics [].

Q2: What is known about the thermal stability of this compound?

A2: A research article investigating high-temperature stable semiorganic fluids reported the synthesis and thermal stability of various phosphine oxides, including this compound []. While the specific thermal decomposition temperature of this compound was not explicitly stated in the abstract, the study highlighted that a related compound, phenyl-bis(p-biphenyl)-phosphine oxide, exhibited thermal stability up to 400°C before undergoing rapid decomposition at 448°C []. This information suggests that this compound, with its similar structure, might also possess considerable thermal stability, making it potentially suitable for high-temperature applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)